5-Fluoro-2-(pyridin-4-yl)benzoic acid
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Overview
Description
5-Fluoro-2-(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 5-position and a pyridin-4-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Fluoro-2-(pyridin-4-yl)benzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 2-fluoro-5-iodobenzoic acid can be coupled with 4-pyridylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
5-Fluoro-2-(pyridin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyridin-4-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom and pyridin-4-yl group contribute to its binding affinity and specificity, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(pyridin-4-yl)benzoic acid: A closely related compound with similar chemical properties.
3-Fluoro-4-(pyridin-4-yl)benzoic acid: Another derivative with a different substitution pattern.
4-Fluoro-3-(pyridin-4-yl)benzoic acid: Similar structure but with the fluorine atom at a different position.
Uniqueness
5-Fluoro-2-(pyridin-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8FNO2 |
---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
5-fluoro-2-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-9-1-2-10(11(7-9)12(15)16)8-3-5-14-6-4-8/h1-7H,(H,15,16) |
InChI Key |
FROSQXRJAATXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
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